molecular formula C34H28O10 B7959224 2,3,4,6-Tetra-O-benzoyl-D-galactopyranose

2,3,4,6-Tetra-O-benzoyl-D-galactopyranose

Cat. No.: B7959224
M. Wt: 596.6 g/mol
InChI Key: FCDYAJBVISGNLC-FBGIRCPFSA-N
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Description

2,3,4,6-Tetra-O-benzoyl-D-galactopyranose is a useful research compound. Its molecular formula is C34H28O10 and its molecular weight is 596.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S,5R)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27+,28+,29-,34?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDYAJBVISGNLC-FBGIRCPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Landscape of Galactose Protection: A Technical Guide to Tetra-O-Benzoyl and Tetra-O-Benzyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex glycans and glycoconjugates. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of two widely utilized protected galactose derivatives: tetra-O-benzoyl-D-galactose and tetra-O-benzyl-D-galactose. Understanding the nuanced differences between these reagents is critical for making informed decisions in experimental design, ultimately impacting reaction outcomes, yields, and the overall efficiency of synthetic routes.

The Crucial Role of Protecting Groups in Carbohydrate Synthesis

Carbohydrates, with their multiple hydroxyl groups of similar reactivity, present a significant challenge in regioselective synthesis.[1][2] Protecting groups are essential tools that temporarily mask these hydroxyl functionalities, preventing unwanted side reactions and allowing for precise chemical modifications at specific positions.[1][3] The choice of protecting group influences not only the reactivity of the carbohydrate but also the stereochemical outcome of glycosylation reactions.[2][4] An ideal protecting group should be easy to introduce and remove under mild conditions that do not affect other functionalities within the molecule.[3]

This guide focuses on two of the most common "permanent" protecting groups used for galactose: the benzoyl (Bz) and benzyl (Bn) groups. While both provide robust protection, their distinct electronic and steric properties lead to significant differences in their application and removal.

Tetra-O-Benzoyl-D-Galactose: The "Disarming" Participant

Tetra-O-benzoyl-D-galactopyranose is a galactose derivative where all four hydroxyl groups are protected as benzoyl esters.[5] These electron-withdrawing ester groups confer significant stability to the molecule and play a crucial role in directing the stereochemistry of glycosylation reactions.[5][6]

Key Characteristics:

  • "Disarming" Nature: The electron-withdrawing effect of the benzoyl groups decreases the reactivity of the glycosyl donor.[6] This "disarming" effect is a key concept in oligosaccharide synthesis, allowing for sequential glycosylation strategies.[7]

  • Neighboring Group Participation: The benzoyl group at the C-2 position can participate in the glycosylation reaction, forming a stable dioxolenium ion intermediate.[3][4] This anchimeric assistance reliably leads to the formation of 1,2-trans-glycosidic linkages.[2][3]

  • Stability: Benzoyl esters are stable to a wide range of reaction conditions, including those that are mildly acidic or basic.[7]

  • Deprotection: The removal of benzoyl groups is typically achieved under basic conditions, such as with sodium methoxide in methanol (Zemplén deacylation).[5][6]

Synthesis of Tetra-O-Benzoyl-D-Galactose

The benzoylation of D-galactose can be achieved through various methods. A common approach involves the reaction of D-galactose with benzoyl chloride in the presence of a base like pyridine. Regioselective benzoylation can also be achieved under specific conditions to yield partially protected derivatives.[8][9][10]

Experimental Protocol: Per-O-Benzoylation of D-Galactose
  • Dissolution: Dissolve D-galactose in anhydrous pyridine at 0 °C under an inert atmosphere.

  • Acylation: Slowly add benzoyl chloride to the solution. The reaction is typically exothermic and should be carefully controlled.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water or ice and extracted with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by silica gel chromatography to yield 2,3,4,6-tetra-O-benzoyl-D-galactopyranose.

Tetra-O-Benzyl-D-Galactose: The "Arming" Non-Participant

In contrast to its benzoylated counterpart, 2,3,4,6-tetra-O-benzyl-D-galactose features benzyl ether protecting groups.[11] These groups have a significantly different electronic and steric profile, leading to distinct reactivity and applications.

Key Characteristics:

  • "Arming" Nature: Benzyl ethers are electron-donating groups, which increases the reactivity of the glycosyl donor.[6] This "arming" effect makes benzylated donors highly reactive in glycosylation reactions.[7]

  • Non-Participating Group: The benzyl group at the C-2 position does not participate in the glycosylation reaction. This generally leads to the formation of 1,2-cis-glycosidic linkages, although the stereochemical outcome can be influenced by other factors.[12]

  • Robust Stability: Benzyl ethers are exceptionally stable under both acidic and basic conditions, making them ideal for multi-step syntheses.[6][7] They are often considered "permanent" protecting groups.[7]

  • Deprotection: The removal of benzyl ethers is most commonly achieved by catalytic hydrogenation (e.g., using palladium on carbon with hydrogen gas) or transfer hydrogenation.[13][14][15] This method is mild and orthogonal to many other protecting groups.[6]

Synthesis of Tetra-O-Benzyl-D-Galactose

The synthesis of tetra-O-benzyl-D-galactose typically involves the reaction of D-galactose with benzyl chloride or benzyl bromide in the presence of a strong base, such as sodium hydride or potassium hydroxide.[16][17]

Experimental Protocol: Per-O-Benzylation of D-Galactose
  • Base Suspension: Suspend a strong base, such as sodium hydride, in a suitable aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere.

  • Galactose Addition: Slowly add a solution of D-galactose in the same solvent to the base suspension.

  • Benzylation: Add benzyl chloride or benzyl bromide to the reaction mixture. The reaction may require heating to proceed to completion.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up: Carefully quench the reaction with methanol or water. The mixture is then extracted with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel chromatography to afford 2,3,4,6-tetra-O-benzyl-D-galactopyranose.[16][17]

Comparative Analysis: Benzoyl vs. Benzyl Protection

The choice between benzoyl and benzyl protecting groups is a critical decision in the design of a synthetic strategy. The following table summarizes the key differences:

FeatureTetra-O-Benzoyl-D-GalactoseTetra-O-Benzyl-D-Galactose
Protecting Group Benzoyl (Ester)Benzyl (Ether)
Electronic Nature Electron-withdrawingElectron-donating
Reactivity Effect "Disarming" (Deactivating)[6]"Arming" (Activating)[6]
C-2 Participation Participating (Anchimeric Assistance)[4]Non-participating[12]
Stereochemical Outcome Typically 1,2-trans[3]Typically 1,2-cis[12]
Stability Stable to mild acid/base[7]Very stable to acid and base[7]
Deprotection Conditions Basic (e.g., NaOMe/MeOH)[5]Catalytic Hydrogenation (e.g., H₂, Pd/C)[13]
Primary Application Synthesis of 1,2-trans-glycosidesSynthesis of 1,2-cis-glycosides, robust protection in multi-step synthesis

Decision-Making in Experimental Design

The selection of the appropriate protecting group strategy is dictated by the desired synthetic outcome. The following workflow provides a simplified decision-making process:

G start Desired Stereochemistry of Glycosidic Bond trans 1,2-trans Glycoside start->trans Need cis 1,2-cis Glycoside start->cis Need benzoyl Utilize Tetra-O-Benzoyl Galactose (Participating Group) trans->benzoyl benzyl Utilize Tetra-O-Benzyl Galactose (Non-Participating Group) cis->benzyl multi_step Is robust protection for a multi-step synthesis required? benzyl->multi_step benzyl_robust Tetra-O-Benzyl Galactose is a suitable choice multi_step->benzyl_robust Yes consider_other Consider other protecting group strategies multi_step->consider_other No

Caption: Decision tree for selecting a galactose protecting group strategy.

Conclusion

Both tetra-O-benzoyl and tetra-O-benzyl galactose derivatives are indispensable tools in the arsenal of the synthetic carbohydrate chemist. The choice between them is not arbitrary but rather a strategic decision based on the desired stereochemical outcome, the reactivity of the glycosyl donor, and the overall synthetic plan. A thorough understanding of their respective properties, as outlined in this guide, empowers researchers to design more efficient and successful syntheses of complex carbohydrates for applications in drug discovery and development. These derivatives are widely used in the synthesis of intermediates, glycoconjugates, molecular probes, and polysaccharides.[18][19] For instance, tetra-O-benzyl-D-galactose is a precursor for synthesizing active components of many drugs and can be used to create glycolipid intermediates with immunosuppressant properties for treating autoimmune diseases.[18][19]

Visualizing the Chemical Structures

Structures cluster_benzoyl Tetra-O-Benzoyl-D-Galactose cluster_benzyl Tetra-O-Benzyl-D-Galactose benzoyl_img benzoyl_img benzyl_img benzyl_img

Caption: Chemical structures of Tetra-O-Benzoyl-D-Galactose and Tetra-O-Benzyl-D-Galactose.

References

A comprehensive list of references is available upon request.

Sources

Methodological & Application

Protocol for converting tetra-O-benzoyl-galactose to glycosyl trichloroacetimidates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2,3,4,6-Tetra-O-benzoyl-D-galactopyranosyl Trichloroacetimidate

Executive Summary

This protocol details the synthesis of 2,3,4,6-tetra-O-benzoyl-D-galactopyranosyl trichloroacetimidate , a highly reactive "Schmidt donor" widely used in the construction of complex oligosaccharides and glycoconjugates.[] Unlike benzyl-protected donors, the benzoyl-protected variant offers superior stability and C2-participating group properties, ensuring 1,2-trans (


-glycosidic) selectivity in subsequent glycosylation reactions.

This guide prioritizes reproducibility and scale-up stability , addressing common failure modes such as imidate hydrolysis and thermal rearrangement.

Mechanistic Principles & Stereochemical Control

The formation of the trichloroacetimidate is a base-catalyzed addition of the anomeric alkoxide to the electron-deficient nitrile of trichloroacetonitrile (


).
Thermodynamic vs. Kinetic Control
  • Reagents: The reaction utilizes DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base.

  • Selectivity: Under thermodynamic control (reversible formation), the

    
    -anomer  is favored. This is driven by the Anomeric Effect , which stabilizes the electronegative imidate group in the axial position.
    
  • Substrate Influence: The bulky benzoyl group at C2 (axial in the transition state relative to the C1-C2 bond) further destabilizes the

    
    -imidate via steric repulsion, making the 
    
    
    
    -imidate the exclusive product in most DBU-mediated reactions.
Pathway Diagram

The following diagram illustrates the activation and equilibration pathways.

SchmidtMechanism Hemiacetal 1-OH Hemiacetal (Starting Material) Alkoxide Anomeric Alkoxide Hemiacetal->Alkoxide DBU (Deprotonation) BetaImidate β-Imidate (Kinetic Product) Alkoxide->BetaImidate + Nitrile (Fast) AlphaImidate α-Imidate (Thermodynamic Product) Alkoxide->AlphaImidate + Nitrile (Slow) Nitrile Trichloroacetonitrile (CCl3CN) BetaImidate->Alkoxide Reversible BetaImidate->AlphaImidate Equilibration (Thermodynamic Sink) AlphaImidate->Alkoxide Reversible

Figure 1: Mechanistic pathway favoring the thermodynamic


-imidate via reversible base catalysis.

Materials & Equipment

Reagents
ReagentPurity/GradeRoleCritical Note
2,3,4,6-Tetra-O-benzoyl-D-galactopyranose >98% (HPLC)SubstrateMust be the hemiacetal (1-OH). If starting from penta-benzoate, hydrolyze C1 first.
Trichloroacetonitrile (

)
98%ReagentToxic. Absorbs water. Distill over

if older than 3 months.
DBU 98%CatalystUse fresh. Yellow/brown DBU indicates oxidation; discard.
Dichloromethane (DCM) AnhydrousSolventWater content <50 ppm is critical to prevent hydrolysis.
Molecular Sieves (4Å) ActivatedDesiccantActivate at 300°C under vacuum before use.
Triethylamine (

)
99%StabilizerRequired to neutralize silica gel.
Equipment
  • Flame-dried round-bottom flask (2-neck).

  • Argon/Nitrogen atmosphere balloon.

  • Flash chromatography column packed with neutralized silica .

Experimental Protocol

Phase 1: Pre-Activation Drying (Crucial Step)

Context: Traces of water will consume the highly reactive trichloroacetonitrile to form trichloroacetamide, halting the reaction.

  • Dissolve the starting material (Hemiacetal) in anhydrous Toluene.

  • Concentrate under reduced pressure (Rotavap) to azeotropically remove trace water. Repeat 2 times .

  • Place the resulting foam/solid under high vacuum (<1 mbar) for 2 hours.

Phase 2: Imidate Formation
  • Dissolution: Dissolve the dried hemiacetal (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Scavenging: Add activated 4Å Molecular Sieves (powdered or beads) and stir for 15 minutes under Argon at Room Temperature (RT).

  • Reagent Addition: Add Trichloroacetonitrile (5.0 equiv) via syringe.

    • Note: Excess nitrile acts as the solvent for the transition state and drives kinetics.

  • Catalysis: Cool the mixture to 0°C (Ice bath). Add DBU (0.1 - 0.2 equiv) dropwise.

    • Observation: Solution may turn slightly yellow.

  • Reaction: Allow to warm to RT naturally. Stir for 1–3 hours .

    • Monitoring: Check TLC (Solvent: Hexane/Ethyl Acetate 2:1).

    • TLC Tip: The imidate usually runs higher (Rf ~0.6-0.7) than the hemiacetal (Rf ~0.3). Warning: Imidates hydrolyze on acidic TLC plates. Add 1%

      
       to the TLC developing chamber to see the true spot.
      
Phase 3: Workup & Purification

Context: Imidates are acid-sensitive. Standard silica gel is slightly acidic and will destroy the product.

  • Filtration: Filter the reaction mixture through a Celite pad to remove molecular sieves.

  • Concentration: Concentrate the filtrate at <30°C . Do not heat, as this promotes rearrangement to the N-trichloroacetyl amide (Overman Rearrangement).

  • Column Preparation: Slurry silica gel in Hexane containing 1% Triethylamine (

    
    ) . Flush the column with 2 column volumes of this buffer.
    
  • Chromatography: Elute with Hexane/Ethyl Acetate (gradient 4:1

    
     2:1) containing 0.5% 
    
    
    
    .
  • Storage: Store the product at -20°C under Argon. Stable for months if strictly dry.

Process Workflow

Workflow Start Start: Tetra-O-benzoyl-galactose (Hemiacetal) Dry Azeotropic Drying (Toluene, 2x) Start->Dry Mix Add DCM + 4Å Sieves + CCl3CN (Argon Atmosphere) Dry->Mix Cat Add DBU (0.2 eq) at 0°C Mix->Cat React Stir 2h at RT Monitor via TLC (+Et3N) Cat->React Filter Filter (Celite) & Concentrate <30°C (Prevent Rearrangement) React->Filter Purify Flash Column (Silica + 1% Et3N) Filter->Purify End Final Product: α-Imidate Purify->End

Figure 2: Step-by-step operational workflow ensuring moisture control and product stability.

Quality Control & Data Analysis

NMR Characterization

The stereochemistry is confirmed by the coupling constant (


) of the anomeric proton.[2]
Parameter

-Imidate (Target)

-Imidate (Minor/Trace)

H NMR (H-1)

6.7 – 6.9 ppm (Doublet)

5.8 – 6.1 ppm (Doublet)
Coupling (

)
3.0 – 4.0 Hz (Equatorial-Axial)7.5 – 8.5 Hz (Axial-Axial)

H NMR (NH)

~8.6 ppm (Singlet)

~8.7 ppm

Note: The


-anomer H-1 is significantly downfield due to the anisotropic effect of the imidate group.
Troubleshooting Guide
IssueRoot CauseCorrective Action
Product Hydrolysis (Reversion to Hemiacetal)Acidic Silica or Wet SolventsUse 1%

in all purification solvents. Ensure DCM is distilled/dry.
Rearrangement (Formation of Amide)Thermal instabilityKeep rotavap bath <30°C. Do not leave reaction stirring overnight unnecessarily.
Low Conversion Old/Wet

Distill trichloroacetonitrile. Increase equivalents to 10.0.

-Anomer Formation
Kinetic ControlEnsure reaction runs long enough to equilibrate (DBU promotes

).

References

  • Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of

    
    - and 
    
    
    
    -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition in English, 19(9), 731–732. [Link]
  • Schmidt, R. R. (1986). New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs-Knorr Method? Angewandte Chemie International Edition in English, 25(3), 212–235. [Link]

  • Zhu, X., & Schmidt, R. R. (2009). New Principles for Glycoside-Bond Formation. Angewandte Chemie International Edition, 48(11), 1900–1934. [Link]

Sources

Application Note: Beta-Selective Glycosylation using 2,3,4,6-Tetra-O-benzoyl-D-galactopyranose Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of


-galactosides is a cornerstone of carbohydrate chemistry, essential for constructing biologically relevant oligosaccharides, antibody-drug conjugates (ADCs), and antigenic determinants. While many methods exist, the use of 2,3,4,6-tetra-O-benzoyl-D-galactopyranose  derivatives remains the "Gold Standard" for ensuring high 

-selectivity (1,2-trans).

This guide details the mechanistic rationale, preparation, and application of this donor. Unlike benzyl-protected donors, which rely on solvent effects or chiral auxiliaries for stereocontrol, benzoyl-protected donors utilize Neighboring Group Participation (NGP) to sterically block the


-face, forcing the acceptor to attack from the 

-face. This protocol focuses on converting the hemiacetal intermediate into the highly reactive Trichloroacetimidate (Schmidt Donor) and its subsequent coupling.

Mechanistic Insight: The Power of Participation

The high


-selectivity of this donor is not accidental; it is chemically engineered via the C-2 protecting group.
The Acyloxonium Pathway

Upon activation of the anomeric leaving group (LG), the oxocarbenium ion is immediately stabilized by the carbonyl oxygen of the C-2 benzoyl group. This forms a five-membered acyloxonium (dioxolenium) ion intermediate.

  • Stereocontrol: This ring forms on the

    
    -face (bottom), effectively shielding it from nucleophilic attack.
    
  • Outcome: The glycosyl acceptor must approach from the open top face (

    
    -face), resulting in the formation of a 1,2-trans glycosidic bond.
    
Visualization: NGP-Driven Beta-Selectivity

The following diagram illustrates the critical intermediate and the decision pathway for the acceptor.

G Donor Galactosyl Donor (C-2 Benzoyl) Oxocarbenium Oxocarbenium Ion Donor->Oxocarbenium Activation (TMSOTf) Acyloxonium Acyloxonium Ion (Alpha-face blocked) Oxocarbenium->Acyloxonium C-2 Carbonyl Attack (Fast) Orthoester 1,2-Orthoester (Kinetic Trap) Acyloxonium->Orthoester Attack at C-2 (Side Reaction) BetaProduct Beta-Galactoside (1,2-trans) Acyloxonium->BetaProduct Acceptor Attack (Beta-face) Orthoester->BetaProduct Rearrangement (Acid/Time)

Figure 1: Mechanistic pathway showing Neighboring Group Participation (NGP) leading to beta-selectivity. Note the potential orthoester side-reaction.

Critical Material Attributes

Before beginning, ensure your starting material meets these specifications. The "this compound" often refers to the hemiacetal (1-OH) , which is the precursor to the active donor.

AttributeSpecificationReason
Compound This compound (Hemiacetal)Precursor for activation.[1]
Appearance White crystalline solid or foamYellowing indicates benzoyl migration or degradation.
Purity (HPLC) >98%Impurities (e.g., lower benzoates) reduce selectivity.
Water Content <0.1% (Karl Fischer)Critical: Water competes with the acceptor, hydrolyzing the donor back to the hemiacetal.

Experimental Protocols

Protocol A: Synthesis of the Schmidt Donor (Trichloroacetimidate)

Target: Convert the stable hemiacetal into the activated imidate donor.

Reagents:

  • Starting Material: this compound (1.0 equiv)

  • Trichloroacetonitrile (CCl₃CN): 5.0 equiv (Liquid, toxic - handle in hood)

  • DBU (1,8-Diazabicycloundec-7-ene): 0.1 – 0.2 equiv (Catalytic base)

  • Solvent: Anhydrous Dichloromethane (DCM)[2]

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve the hemiacetal in anhydrous DCM (0.1 M concentration).

  • Addition: Add Trichloroacetonitrile (CCl₃CN) via syringe.

  • Catalysis: Cool to 0°C. Add DBU dropwise. The solution may turn slightly yellow.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC (Hexane/EtOAc 2:1). The product (imidate) usually moves faster than the hemiacetal.

  • Workup: Crucial Step. Do not use acidic water washes, as the imidate is acid-sensitive.

    • Concentrate the mixture directly (or wash quickly with sat. NaHCO₃ if necessary).

    • Purification: Flash column chromatography using silica gel pre-treated with 1% Triethylamine (Et₃N) in Hexane. Elute with Hexane/EtOAc (with 0.5% Et₃N).

  • Storage: Store the resulting foam/solid at -20°C under Argon. It is stable for weeks if kept dry.

Protocol B: Beta-Selective Glycosylation

Target: Coupling the donor with an acceptor alcohol.

Reagents:

  • Donor: Galactosyl Trichloroacetimidate (from Protocol A) (1.2 – 1.5 equiv)

  • Acceptor: Alcohol (1.0 equiv)

  • Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.1 – 0.2 equiv)

  • Molecular Sieves: 4Å (Activated, powdered)

  • Solvent: Anhydrous DCM (Dichloromethane)[2]

Procedure:

  • Drying: Place the Donor and Acceptor in a flask with activated 4Å molecular sieves. Add DCM and stir for 30 mins under Argon to ensure total dryness.

  • Cooling: Cool the mixture to -30°C .

    • Note: While benzoyl groups allow room temp reactions, lower temperatures improve yield and prevent orthoester formation.

  • Activation: Add TMSOTf (dissolved in DCM) dropwise.[2]

  • Monitoring: Stir at -30°C. The reaction is typically fast (15 mins – 1 hour).

    • Check: TLC should show consumption of the donor.

  • Quench: Add Et₃N (2-3 drops) to neutralize the acid.

  • Workup: Filter off sieves, dilute with DCM, wash with NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography.

Troubleshooting & Optimization

The "Orthoester" Trap

A common pitfall with benzoyl protection is the formation of a 1,2-orthoester instead of the glycoside.

  • Symptom: The product has a similar Rf to the expected glycoside but is acid-labile. NMR shows a characteristic shift for the orthoester carbon (~120 ppm).

  • Cause: The acceptor attacks the central carbon of the acyloxonium ion (C-2) rather than the anomeric carbon (C-1). This often happens with sterically hindered acceptors or if the base (from the quench) is added too early.

  • Fix: Do not quench immediately. Allow the reaction to warm to 0°C or room temperature. The Lewis acid (TMSOTf) will often rearrange the kinetic orthoester into the thermodynamic

    
    -glycoside.
    
Solvent Effects

While the benzoyl group dictates the mechanism, solvent plays a secondary role.

SolventEffect on SelectivityRecommendation
DCM Neutral. Relies on NGP.Standard. Best solubility and kinetics.
Acetonitrile

-directing (Nitrilium effect).
Use if

-selectivity in DCM is <95%.
Ether/THF

-directing (coordination).
Avoid. Competes with NGP.

Analytical Validation (QC)

How to verify you have the Beta-anomer:

  • H-1 Coupling Constant (

    
    ): 
    
    • Beta (

      
      ):  Large coupling constant (
      
      
      
      ) due to trans-diaxial arrangement of H-1 and H-2.
    • Alpha (

      
      ):  Small coupling constant (
      
      
      
      ).
  • C-13 NMR:

    • 
      -anomeric carbon typically resonates upfield (~100-102 ppm) compared to 
      
      
      
      (~95-97 ppm), though this varies by substitution. The
      
      
      coupling constant is also diagnostic (
      
      
      for
      
      
      vs
      
      
      for
      
      
      ).

References

  • Preparation of Trichloroacetimidates: Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition. Link

  • Mechanism of NGP: Anchimeric assistance in glycosylation. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity. (2014). PMC. Link

  • Solvent Effects in Glycosylation: Nitriles as Solvents in Glycosylation Reactions: Highly Selective Beta-Glycoside Synthesis. (2005). ResearchGate. Link

  • Selective Anomeric Deprotection: Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using Hydrazine Acetate. (2020). Journal of Molecular Biology Research. Link

  • General Glycosylation Guide: A Comparative Guide to the Use of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose in Synthesis. (2025). BenchChem Application Note. Link

Sources

Synthesis of beta-D-galactose-containing oligosaccharides and glycoconjugates

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of β-D-galactose-containing oligosaccharides and glycoconjugates for researchers, scientists, and drug development professionals.

Introduction: The Significance and Challenge of Synthesizing β-Galactosides

β-D-galactose-containing oligosaccharides and glycoconjugates are cornerstones of molecular recognition in biology. As terminal motifs on cell surface glycoproteins and glycolipids, they mediate critical processes including cell-cell adhesion, immune responses, host-pathogen interactions, and signal transduction. The precise structure of these glycans, particularly the anomeric configuration of the glycosidic linkage, dictates their biological function. The β-anomer of galactose is a prevalent feature in biologically significant structures like lactose, N-acetyllactosamine (LacNAc) units—the backbone of many complex N-glycans—and blood group antigens.

The synthesis of these molecules, however, is a formidable challenge. Unlike the template-driven synthesis of proteins and nucleic acids, oligosaccharide assembly requires navigating the subtle reactivity differences among multiple hydroxyl groups on each monosaccharide building block. The primary hurdles are achieving regioselectivity (linking to the correct hydroxyl group) and, most critically, stereoselectivity to exclusively form the desired β-glycosidic bond. This guide provides a detailed exploration of the principal strategies—chemical, enzymatic, and chemoenzymatic—employed to overcome these challenges, complete with field-proven protocols and the rationale behind key experimental choices.

Part 1: Chemical Synthesis Strategies

Chemical synthesis offers unparalleled flexibility in creating novel structures and incorporating non-natural modifications. The core of this approach lies in the controlled reaction between a glycosyl donor , an activated galactose unit with a leaving group at the anomeric (C-1) position, and a glycosyl acceptor , which contains a free hydroxyl group. The success of this strategy hinges on a meticulous protecting group strategy.

The Imperative of Protecting Groups

Protecting groups are temporary modifications of hydroxyl groups that prevent them from reacting during glycosylation.[1][2] An ideal protecting group should be easy to install, stable under reaction conditions, and removable under specific, mild conditions without affecting the rest of the molecule.[2]

The Role of the C-2 Protecting Group in Stereocontrol: The choice of protecting group at the C-2 position of the galactose donor is paramount for controlling the stereochemical outcome.

  • Participating Groups: Ester-type groups (e.g., Acetyl, Benzoyl) at C-2 provide "anchimeric assistance."[1][2] During the reaction, the carbonyl oxygen of the ester attacks the transient oxocarbenium ion from the α-face, forming a stable dioxolanium intermediate. The glycosyl acceptor can then only attack from the opposite (β) face, resulting in a 1,2-trans-glycosidic bond, which for galactose is the desired β-linkage.[2]

  • Non-Participating Groups: Ether-type groups (e.g., Benzyl) at C-2 do not provide anchimeric assistance. Their presence often leads to a mixture of α and β anomers, requiring challenging purification steps.

Orthogonal Strategy: For synthesizing complex, branched oligosaccharides, an "orthogonal" protecting group strategy is essential. This involves using multiple protecting groups that can be selectively removed under different conditions, allowing for the stepwise elongation of the glycan chain at specific positions.[3][4]

Protecting GroupAbbreviationTypeKey Features & Deprotection Conditions
AcetylAcEsterParticipating group (β-directing). Removed by base (e.g., NaOMe in MeOH).
BenzoylBzEsterParticipating group (β-directing). More stable than acetyl. Removed by strong base.
BenzylBnEtherNon-participating. Stable to acid/base. Removed by hydrogenolysis (H₂, Pd/C).
tert-ButyldimethylsilylTBDMSSilyl EtherBulky group, often used for primary hydroxyls. Removed by fluoride sources (e.g., TBAF).
Benzylidene AcetalBnAcetalProtects C-4 and C-6 hydroxyls simultaneously. Removed by mild acid.
Foundational β-Glycosylation Protocols

One of the oldest and most reliable methods for glycosylation involves the use of a glycosyl halide donor.[5] The reaction of an acylated galactosyl bromide with an alcohol acceptor in the presence of a heavy metal salt promoter, typically silver carbonate, yields the β-glycoside.[5][6][7] The C-2 acetyl or benzoyl group is crucial for ensuring β-selectivity through anchimeric assistance.[5]

Protocol 1: Koenigs-Knorr Synthesis of a β-Galactoside

Objective: To synthesize a β-linked disaccharide using a protected galactosyl bromide donor.

Materials:

  • 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide (Acetobromogalactose) (Donor)

  • Protected Glycosyl Acceptor (e.g., Benzyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside) (1.0 eq.)

  • Silver(I) carbonate (Ag₂CO₃) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4 Å Molecular Sieves

  • Celite®

Procedure:

  • Preparation: Flame-dry a round-bottom flask containing a stir bar under an inert atmosphere (Argon). Add the glycosyl acceptor (1.0 eq.) and activated 4 Å molecular sieves. Add anhydrous DCM and stir at room temperature for 30 minutes to ensure a dry environment.

  • Reagent Addition: In a separate flask, dissolve the acetobromogalactose (1.2 eq.) in anhydrous DCM. To the acceptor solution, add silver carbonate (1.5 eq.).

  • Glycosylation: Slowly add the acetobromogalactose solution to the stirring acceptor/silver carbonate suspension at room temperature. The reaction mixture will often turn yellowish-gray.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the donor is a key indicator. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the silver salts and molecular sieves. Wash the pad with additional DCM.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired fully protected β-linked disaccharide. Subsequent deprotection steps (e.g., Zemplén deacetylation followed by hydrogenolysis) are required to yield the final oligosaccharide.

The Schmidt glycosylation is a powerful and widely used method that employs glycosyl trichloroacetimidates as donors.[8][9] These donors are activated by a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), under mild conditions.[8][10] Like the Koenigs-Knorr reaction, a participating group at C-2 is essential for high β-selectivity.

Protocol 2: Schmidt Glycosylation for β-Galactoside Synthesis

Objective: To form a β-glycosidic linkage using a galactose trichloroacetimidate donor.

Materials:

  • 2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl trichloroacetimidate (Donor) (1.2 eq.)

  • Glycosyl Acceptor with a single free hydroxyl group (1.0 eq.)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4 Å Molecular Sieves

  • Triethylamine or Pyridine (for quenching)

Procedure:

  • Preparation: Co-evaporate the glycosyl donor and acceptor with anhydrous toluene to remove residual water. Add them to a flame-dried flask with activated 4 Å molecular sieves under an Argon atmosphere and dissolve in anhydrous DCM.

  • Cooling: Cool the reaction mixture to the desired temperature, typically -40 °C to 0 °C, to control reactivity and selectivity.

  • Activation: Prepare a stock solution of TMSOTf in anhydrous DCM. Add the TMSOTf solution dropwise to the stirring reaction mixture.

  • Monitoring: Monitor the reaction by TLC until the donor is consumed (usually 30-60 minutes).

  • Quenching: Quench the reaction by adding a few drops of triethylamine or pyridine to neutralize the Lewis acid.

  • Work-up and Purification: Allow the mixture to warm to room temperature. Filter, concentrate, and purify the crude product by silica gel column chromatography as described in the Koenigs-Knorr protocol.

G cluster_0 Chemical Synthesis Workflow cluster_1 Gal Galactose PG_Gal Protected Galactose (e.g., 4-OH free) Gal->PG_Gal Protection Donor Activated Donor (e.g., Trichloroacetimidate) PG_Gal->Donor Activation Coupling Glycosylation (e.g., Schmidt) Donor->Coupling Acceptor Glycosyl Acceptor (Free -OH) Acceptor->Coupling Protected_Oligo Protected Oligosaccharide Coupling->Protected_Oligo Final_Oligo Final β-Galactoside Protected_Oligo->Final_Oligo Deprotection

Caption: General workflow for chemical synthesis of a β-galactoside.

Part 2: Enzymatic Synthesis: Nature's Approach to Precision

Enzymatic synthesis leverages nature's catalysts to build oligosaccharides with absolute regio- and stereoselectivity, circumventing the need for complex protecting group strategies.[11][12] This approach is particularly valuable for synthesizing biologically relevant glycans under mild, aqueous conditions.

Glycosyltransferases: The Master Builders

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated nucleotide sugar donor to an acceptor molecule.[13] For the synthesis of β-galactosides, galactosyltransferases (GalTs) are employed. These enzymes use uridine diphosphate galactose (UDP-Gal) as the galactose donor and exhibit high specificity for both the acceptor molecule and the linkage they create (e.g., β1-4 or β1-3).[14][15]

Glycosidases: A Reversible Role

While glycosidases typically hydrolyze glycosidic bonds, this reaction is reversible. Under conditions of high acceptor concentration, certain glycosidases, such as β-galactosidase , can be used in a "transglycosylation" mode to synthesize galacto-oligosaccharides (GOS).[16][17] In this process, the enzyme cleaves a donor like lactose and transfers the galactose moiety to another sugar molecule (lactose or another acceptor) instead of water.[16][18] This method is widely used for the industrial production of prebiotic GOS.[19][20]

Protocol 3: Enzymatic Synthesis of Galacto-Oligosaccharides (GOS) using β-Galactosidase

Objective: To produce GOS from lactose via the transglycosylation activity of β-galactosidase.

Materials:

  • Lactose monohydrate

  • β-galactosidase (e.g., from Aspergillus oryzae or Bacillus circulans)

  • Phosphate or Citrate buffer (e.g., 50 mM, pH 6.5)

  • Sodium carbonate (Na₂CO₃) solution (for quenching)

Procedure:

  • Substrate Preparation: Prepare a highly concentrated lactose solution (e.g., 30-50% w/v) in the appropriate buffer. High substrate concentration is critical to favor the transglycosylation reaction over hydrolysis.[16]

  • Enzyme Reaction: Warm the lactose solution to the optimal temperature for the chosen enzyme (e.g., 40-50 °C). Add the β-galactosidase (e.g., 10-20 U/mL) to initiate the reaction.[21]

  • Incubation and Monitoring: Incubate the mixture with gentle agitation. The reaction time is a critical parameter; GOS yield typically peaks and then decreases as the newly formed oligosaccharides are eventually hydrolyzed.[19] Monitor the reaction by taking aliquots at different time points (e.g., 0.5, 1, 2, 4 hours) and analyzing them by HPAEC-PAD or TLC.

  • Enzyme Inactivation: To stop the reaction at the point of maximum GOS yield, inactivate the enzyme by heating the mixture (e.g., to 90-100 °C for 10 minutes).

  • Purification: The resulting mixture will contain GOS, unreacted lactose, and the hydrolysis products glucose and galactose. Purification can be achieved using techniques like size-exclusion chromatography or preparative HPLC to isolate the GOS fraction.[20]

G UDP_Gal UDP-Galactose (Donor) GalT Galactosyl- transferase (GalT) UDP_Gal->GalT Acceptor Acceptor (e.g., GlcNAc) Acceptor->GalT Product β-linked Product (e.g., LacNAc) GalT->Product Stereospecific Transfer UDP UDP GalT->UDP

Caption: Enzymatic synthesis using a galactosyltransferase.

Part 3: Chemoenzymatic Synthesis: The Best of Both Worlds

Chemoenzymatic synthesis merges the strengths of chemical and enzymatic methods to enable the efficient assembly of complex glycoconjugates.[11][12][22] This strategy typically involves the chemical synthesis of a core structure or a non-natural aglycone, which is then elaborated or glycosylated using highly selective enzymes.[23][24] This avoids tedious protecting group manipulations in the later stages of a long synthesis, dramatically improving efficiency.[11]

A common chemoenzymatic workflow might involve:

  • Chemical Synthesis: A lipid or peptide aglycone is synthesized chemically.

  • Enzymatic Glycosylation: A series of glycosyltransferases are used in a one-pot or sequential manner to build the desired glycan chain onto the aglycone, starting with the addition of a β-galactose residue by a specific GalT.

G start Non-sugar Aglycone (e.g., Peptide, Lipid) chem_synth Chemical Synthesis (Linker Attachment) start->chem_synth acceptor Functionalized Acceptor chem_synth->acceptor enz_gal Enzymatic Galactosylation (GalT, UDP-Gal) acceptor->enz_gal glycoconjugate β-Galactose-primed Glycoconjugate enz_gal->glycoconjugate enz_extend Further Enzymatic Elongation (Other GTs) glycoconjugate->enz_extend final_product Complex Glycoconjugate enz_extend->final_product

Caption: A typical chemoenzymatic synthesis workflow.

Part 4: Purification and Characterization

The purification and structural verification of the synthesized product are as crucial as the synthesis itself. The inherent polarity and potential for isomeric byproducts make this a non-trivial task.[25]

Purification Protocols
  • Protected Intermediates: Standard silica gel column chromatography is effective for purifying lipophilic, protected oligosaccharides from chemical synthesis.

  • Deprotected Oligosaccharides: Due to their high polarity, deprotected glycans require specialized techniques.

    • High-Performance Anion-Exchange Chromatography (HPAEC): Often coupled with Pulsed Amperometric Detection (PAD), HPAEC offers excellent resolution for separating neutral and charged oligosaccharide isomers.[25]

    • Normal-Phase HPLC (NP-HPLC): Derivatized oligosaccharides (e.g., with a fluorescent tag like 2-aminobenzamide) can be effectively separated on amide-silica columns.[26]

    • Size-Exclusion Chromatography (SEC): Useful for separating oligosaccharides based on their hydrodynamic volume, particularly for removing monosaccharides and salts.

    • Graphitized Carbon Chromatography: An excellent stationary phase for separating complex glycan mixtures and for desalting samples prior to mass spectrometry.[27]

Structural Characterization

A combination of spectroscopic methods is required to unambiguously confirm the structure of the synthesized molecule.

TechniqueInformation Provided
NMR Spectroscopy The most powerful tool for complete structural elucidation.[28][29] It confirms: • Anomeric Configuration: The coupling constant (³JH1,H2) of the anomeric proton signal is diagnostic (~8 Hz for β-galactose).[29] • Linkage Position: 2D NMR experiments (HMBC, NOESY) show correlations between atoms across the glycosidic bond.[30] • Sequence and Purity: Provides a complete picture of the primary structure.[30][31]
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming its composition. Tandem MS (MS/MS) provides fragmentation data that helps to determine the sequence of the oligosaccharide.[32]

Conclusion

The synthesis of β-D-galactose-containing oligosaccharides and glycoconjugates is a dynamic field that leverages the precision of chemistry and biology. Chemical synthesis provides ultimate structural control and access to non-natural analogs, driven by sophisticated protecting group strategies and reliable reactions like the Schmidt glycosylation. Enzymatic synthesis offers a "green" and highly efficient alternative, delivering complex natural structures with perfect stereocontrol. The fusion of these two domains in chemoenzymatic synthesis provides a powerful platform for accessing complex glycoconjugates for drug discovery and biomedical research. The careful selection of a synthetic strategy, coupled with robust purification and characterization, is essential for advancing our understanding of the critical roles these molecules play in biology.

References

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  • Clarke, B. R., et al. (2000). Functional Analysis of the Galactosyltransferases Required for Biosynthesis of d-Galactan I, a Component of the Lipopolysaccharide O1 Antigen of Klebsiella pneumoniae. Journal of Bacteriology. [Link]

  • Fernandez-Mayoralas, A., et al. (1996). Enzymatic Synthesis of p-Galactosyloxime Derivatives using p-Galactosidase. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Misra, A. K. (2023). Advances in Protecting Groups for Oligosaccharide Synthesis. ChemistrySelect. [Link]

  • Strous, G. J., & van Kerkhof, P. (1977). Role of galactosyl-transferases in rat gastric epithelial glycoprotein synthesis. FEBS Letters. [Link]

  • Pomin, V. H. (2021). NMR Characterization of the Interactions Between Glycosaminoglycans and Proteins. Frontiers in Molecular Biosciences. [Link]

  • Guttman, A. (n.d.). HPLC and HPAEC of Oligosaccharides and Glycopeptides. Springer Nature Experiments. [Link]

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  • Nasi, R., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Glycopedia. [Link]

  • Tiemeyer, M., & Aoki, K. (2021). Determination of glycan structure by nuclear magnetic resonance. Protocols in Glycobiology. [Link]

  • Gänzle, M. G. (2012). Recent progress on galacto-oligosaccharides synthesis by microbial beta-galactosidase--a review. ResearchGate. [Link]

  • Belanova, M., et al. (2009). Galactosyl Transferases in Mycobacterial Cell Wall Synthesis. Journal of Bacteriology. [Link]

  • Zhang, Q., et al. (2014). Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis. PLOS ONE. [Link]

  • Vliegenthart, J. F. G. (2020). High resolution 1 H-NMR spectroscopy as a tool in disclosing the structure of O-linked glycans from glycoproteins. Carbohydrate Chemistry: Chemical and Biological Approaches. [Link]

  • Li, L., et al. (2021). General Tolerance of Galactosyltransferases toward UDP-galactosamine Expands Their Synthetic Capability. Angewandte Chemie International Edition. [Link]

  • Demchenko, A. V. (2008). Chemical O‐Glycosylations: An Overview. Organic and Biomolecular Chemistry. [Link]

  • Otieno, D. O. (2010). Synthesis of β-Galactooligosaccharides from Lactose Using Microbial β-Galactosidases. Comprehensive Reviews in Food Science and Food Safety. [Link]

  • Neri, D. F. M., et al. (2022). Galacto-Oligosaccharide (GOS) Synthesis during Enzymatic Lactose-Free Milk Production: State of the Art and Emerging Opportunities. Foods. [Link]

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  • G.A. van der Velden, et al. (2002). Desalting and purification of oligosaccharides and their derivatives.
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  • Madaj, J., et al. (2024). Anion-Assisted Glycosylation of Galactose: A Computational Study. The Journal of Organic Chemistry. [Link]

  • Codée, J. D. C., & Ali, A. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews. [Link]

  • Madaj, J., et al. (2024). Anion-Assisted Glycosylation of Galactose: A Computational Study. The Journal of Organic Chemistry. [Link]

  • McKay, M. J., & Nguyen, H. M. (2012). Expanding the scope of stereoselective α-galactosylation using glycosyl chlorides. Beilstein Journal of Organic Chemistry. [Link]

  • Daas, P. J. H. (n.d.). HPLC of oligosaccharides: New developments in detection and peak identification. Wageningen University & Research. [Link]

  • Lu, L., et al. (2008). Synthesis of oligosaccharides with lactose and N-acetylglucosamine as substrates by using β-D-galactosidase from Bacillus circulans. ResearchGate. [Link]

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  • Schmidt, R. R. (n.d.). Schmidt's glycosylation by thiourea‐Brønsted acid dual catalyst. ResearchGate. [Link]

  • van der Vorm, S. (2023). Structure-reactivity relationships in glycosylation chemistry. Scholarly Publications Leiden University. [Link]

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Troubleshooting & Optimization

Optimizing beta-selectivity in glycosylation with benzoylated donors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing


-Selectivity with Benzoylated Donors
Ticket ID:  BZ-NGP-001

🟢 Module 1: The Mechanistic Core (The "Why")

Welcome to the technical guide for 1,2-trans glycosylation. You are likely here because you need high


-selectivity (for D-glucose/galactose systems) and are using a C2-benzoyl (Bz) protecting group.
The "Beta-Lock" Mechanism

Achieving


-selectivity with a benzoylated donor relies on Neighboring Group Participation (NGP) . Unlike simple steric screening, this is an active chemical process where the C2-ester stabilizes the reactive intermediate.
  • Activation: The promoter activates the leaving group (LG), generating a transient oxocarbenium ion.

  • Anchimeric Assistance: The carbonyl oxygen of the C2-benzoyl group attacks the anomeric center (C1) from the bottom (

    
    -face).
    
  • The Dioxolenium Ion: This forms a five-membered ring intermediate (acyloxonium/dioxolenium ion). This ring physically blocks the

    
    -face.
    
  • Nucleophilic Attack: The acceptor alcohol must attack from the top (

    
    -face) to open the ring, resulting in the 1,2-trans (
    
    
    
    ) glycoside.
Pathway Visualization

The following diagram illustrates the critical bifurcation between the desired


-glycoside and the common "dead-end" orthoester byproduct.

GlycosylationMechanism Donor Benzoyl Donor (C2-OBz) Oxo Oxocarbenium Ion (Transient) Donor->Oxo Promoter Activation Diox Dioxolenium Ion (C2-Alpha Face Blocked) Oxo->Diox Fast (NGP) Ortho Orthoester (Kinetic Trap) Diox->Ortho Acceptor Attack (C2, Kinetic Trap) Product Beta-Glycoside (1,2-trans Product) Diox->Product Acceptor Attack (C1, Beta-face) Ortho->Product Rearrangement (Acid Catalyzed)

Caption: The NGP pathway. The C2-benzoyl group blocks the alpha-face, forcing beta-attack. Note the orthoester side-reaction.[1]

🟡 Module 2: Troubleshooting (Diagnostic Guide)

Use this section if your reaction is failing or yielding poor selectivity.

Issue 1: "I'm getting a massive amount of Orthoester."

Symptoms: NMR shows a characteristic peak upfield (shifted) from the anomeric proton; mass spec shows correct mass but product is acid-labile. Root Cause: The acceptor attacked the central carbon of the dioxolenium ring (C2 of the benzoyl) rather than the anomeric carbon (C1). This is a kinetic trap, often caused by basic conditions or weak Lewis acids. Corrective Actions:

  • Increase Acid Strength: Switch from weak promoters (e.g., AgOTf) to stronger Lewis acids (e.g., TMSOTf). The rearrangement of orthoester to glycoside is acid-catalyzed [1].

  • Check Base: If you are using a base (like TTBP) to buffer the reaction, reduce its equivalents. Excess base stabilizes the orthoester.

  • Rearrangement Protocol: Do not discard the batch. Treat the crude orthoester with

    
     in DCM to force rearrangement to the 
    
    
    
    -glycoside [2].
Issue 2: "I see -anomer contamination."

Symptoms:


 ratio drops to 1:5 or 1:3 instead of >1:20.
Root Cause:  "Mismatched" conditions.[1] While NGP pushes for 

, solvent effects or SN1 pathways might be fighting back. Corrective Actions:
  • The Nitrile Effect: Switch solvent to Acetonitrile (MeCN).[2] MeCN forms an

    
    -nitrilium intermediate that also blocks the 
    
    
    
    -face, acting synergistically with the benzoyl group [3].
  • Avoid Ethers: Never use Diethyl Ether or THF if you want

    
    -selectivity; they coordinate to favor the 
    
    
    
    -product (thermodynamic control).
  • Temperature: Lower the temperature (-78°C to -40°C). High temperatures increase the energy available to overcome the NGP barrier, allowing non-selective SN1 pathways.

Issue 3: "Low Yield / Hydrolysis"

Symptoms: Recovered acceptor or hemiacetal formation. Root Cause: Water is a better nucleophile than your acceptor. Benzoyl groups are "disarming" (electron-withdrawing), making the donor slower to react, giving water more time to interfere. Corrective Actions:

  • Disarmed Donor Protocol: Benzoylated donors are less reactive than benzylated donors.[3][4] You may need to increase the promoter equivalents or temperature slightly (e.g., -20°C instead of -78°C) to ensure activation [4].

  • Drying: Use 4Å Acid-Washed Molecular Sieves. Standard sieves can sometimes be slightly basic, promoting orthoesters.

🔵 Module 3: Optimization Protocols

Standard Operating Procedure: Benzoyl-Directed -Glycosylation

Target: Synthesis of


-D-Glucopyranoside using a thioglycoside donor.

Reagents:

  • Donor: 2-O-Benzoyl-3,4,6-tri-O-benzyl-1-thio-

    
    -D-glucopyranoside (Disarmed, Participating).
    
  • Promoter: NIS (N-Iodosuccinimide) / TfOH (Triflic Acid) OR TMSOTf.

  • Solvent: DCM (Dichloromethane) for standard cases; DCM/MeCN (3:1) for difficult substrates.

Step-by-Step Workflow:

  • Pre-Drying:

    • Co-evaporate Donor (1.0 equiv) and Acceptor (1.2 equiv) with dry toluene (3x).

    • Dissolve in anhydrous DCM (0.05 M concentration).

    • Add 4Å MS (powdered, activated). Stir for 1 hour at room temp under Argon.

  • Activation (Cryogenic):

    • Cool mixture to -40°C . (Note: Benzoyl donors are disarmed; -78°C might be too cold for activation).

    • Add NIS (1.5 equiv).

    • Add TfOH (0.1 - 0.2 equiv) dropwise. Crucial: Rapid addition can cause exotherms that erode selectivity.

  • Reaction Monitoring:

    • Monitor by TLC. The "Disarmed" nature means reaction time may be 1-4 hours.

    • Checkpoint: If reaction stalls, warm slowly to -20°C.

  • Quenching:

    • Quench with saturated aqueous

      
       (to remove iodine) and saturated 
      
      
      
      (to neutralize acid).
    • Tip: Immediate neutralization prevents hydrolysis of the sensitive glycosidic bond.

🟣 Module 4: Advanced FAQs

Q1: Why choose Benzoyl (Bz) over Acetyl (Ac)?

A: While both are participating groups, Benzoyl is often superior for selectivity . The phenyl ring is more rigid and bulky than the methyl group of acetate. This rigidity stabilizes the dioxolenium intermediate more effectively and provides greater steric shielding of the


-face. However, Bz groups are harder to remove (require stronger basic conditions) than Ac groups [5].
Q2: Can I use this for Mannose?

A: No. In D-Mannose, the C2 substituent is axial. NGP from an axial C2-benzoate blocks the top face, forcing attack from the bottom (


). Therefore, C2-Bz on mannose yields 

-mannosides
, not

. For

-mannosides, you need different strategies (e.g., Crich beta-mannosylation with 4,6-O-benzylidene).[5]
Q3: Data Comparison of Protecting Groups

The table below highlights the "Disarming" vs. "Arming" nature and selectivity impact.

GroupElectronic EffectReactivity (Donor)Selectivity (C2 pos)Primary Risk
Benzoyl (Bz) Electron-WithdrawingLow (Disarmed)High

(Glu/Gal)
Orthoester formation
Acetyl (Ac) Electron-WithdrawingLow (Disarmed)Good

N-acetyl transfer (if amine present)
Benzyl (Bn) Electron-DonatingHigh (Armed)Low (Mixture)

mixtures
Pivaloyl (Piv) Electron-WithdrawingVery LowVery High

Steric hindrance reduces yield

🟠 Visualization: Troubleshooting Logic

TroubleshootingTree Start Start: Analyze Crude NMR CheckSelectivity Is Beta-Selectivity > 10:1? Start->CheckSelectivity Success Optimization Complete CheckSelectivity->Success Yes CheckOrtho Is Orthoester Present? CheckSelectivity->CheckOrtho No AcidTreat Action: Treat with BF3.OEt2 or Increase Promoter Acidity CheckOrtho->AcidTreat Yes CheckSolvent Check Solvent: Is it Ether/THF? CheckOrtho->CheckSolvent No (Alpha Contamination) SwitchSolvent Action: Switch to DCM or DCM/MeCN CheckSolvent->SwitchSolvent Yes CheckTemp Check Temp: Is it > 0°C? CheckSolvent->CheckTemp No CheckTemp->SwitchSolvent No (Try Nitrile Effect) LowerTemp Action: Cool to -40°C CheckTemp->LowerTemp Yes

Caption: Decision tree for diagnosing low selectivity or side reactions in benzoyl-protected glycosylations.

References

  • Garrido, L. et al. (2025). Rearrangement of sugar 1,2-orthoesters to glycosidic products: A mechanistic implication. ResearchGate. Link

  • BenchChem Technical Support. (2025). Optimizing Glycosylation Reactions with Lewis Acids: Orthoester Troubleshooting. Link

  • Mydock, L. K., & Demchenko, A. V. (2010). Mechanism of Chemical Glycosylation: Focus on the Nitrile Effect. Organic Letters. Link

  • Mootoo, D. R. et al. (1988). Armed and disarmed n-pentenyl glycosides in saccharide couplings leading to oligosaccharides. Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). Benzoyl vs. Acetyl Protecting Groups in Fucosylation: A Comparative Guide. Link

  • Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. Link

Sources

Resolving anomerization issues during storage of galactopyranose hemiacetals

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Anomerization in Galactopyranose Hemiacetals

Status: Operational Ticket Type: Technical Guide & Troubleshooting Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Moving Target" of Hemiacetals

If you are observing inconsistent melting points, "split" NMR peaks, or crystalline solids turning into syrups, you are likely battling mutarotation . Unlike standard organic compounds, galactopyranose hemiacetals (reducing sugars) are dynamic species. In the presence of water, heat, or catalytic impurities, the C1 anomeric center unlocks, rotates, and re-closes, constantly shifting between


 and 

forms.[2][3]

This guide provides the protocols to diagnose, manage, and stabilize these isomers during storage.

Module 1: The Mechanism (Root Cause Analysis)

To solve storage issues, you must understand the thermodynamic engine driving them. Galactose differs from glucose by the axial orientation of the C4 hydroxyl group. This structural nuance influences its equilibrium ratio but the mechanism of instability remains the same: Acid/Base Catalyzed Ring Opening.

Visualizing the Instability

The following diagram illustrates the pathway your compound takes during "degradation" (equilibration). Note that water acts as an amphoteric catalyst, meaning moisture alone is sufficient to trigger this process.[1]

Mutarotation Alpha α-D-Galactopyranose (Axial -OH) Open Open-Chain Aldehyde (Intermediate) Alpha->Open Ring Opening (k1) Open->Alpha Ring Closing Beta β-D-Galactopyranose (Equatorial -OH) Open->Beta Ring Closing (k2) Beta->Open Ring Opening Acid H+ Acid->Open Catalysis Base OH- Base->Open Catalysis Water H2O Water->Open Catalysis

Figure 1: The mutarotation pathway.[4] The open-chain aldehyde is the transient gateway allowing conversion between the alpha and beta anomers.

Module 2: Diagnostic & Troubleshooting

Use this workflow to determine if your storage conditions have compromised your sample.

Troubleshooting Start Start: Sample Evaluation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Syrup State->Liquid MP Check Melting Point Solid->MP Solvent Solvent Type? Liquid->Solvent Sharp Sharp Range (<2°C) MP->Sharp Broad Broad/Depressed Range MP->Broad Pure Status: Pure Anomer Sharp->Pure Mix Issue: Anomeric Mixture Broad->Mix Protic Water/Methanol/Ethanol Solvent->Protic Aprotic DMSO/DMF (Dry) Solvent->Aprotic Equil Outcome: Rapid Mutarotation (Equilibrium Reached) Protic->Equil Slow Outcome: Slow/Negligible Change Aprotic->Slow

Figure 2: Diagnostic decision tree for assessing galactopyranose purity and stability.

Common Issues & Solutions (Q&A)

Q1: My crystalline


-galactose has turned into a sticky syrup during storage. What happened? 
  • Diagnosis: Hygroscopic Mutarotation.[1]

  • The Science: Anomeric mixtures (e.g., 30%

    
     / 70% 
    
    
    
    ) have significantly lower melting points than pure anomers due to the disruption of the crystal lattice entropy. If your container was not airtight, the sample absorbed atmospheric moisture. This water catalyzed the formation of the
    
    
    -anomer on the surface, creating a eutectic mixture that melts below room temperature.
  • The Fix: You must recrystallize.[1] Dissolve the syrup in a minimum amount of hot water/ethanol, seed with a pure crystal if available, and cool slowly.

Q2: My NMR spectrum shows "double" peaks for every signal. Is my sample contaminated?

  • Diagnosis: No, this is normal equilibration in D₂O.

  • The Science: In water, D-galactose exists as roughly 32%

    
    -pyranose  and 64% 
    
    
    
    -pyranose
    (with trace furanose forms).
  • Verification: Look at the anomeric proton (H1) region:

    • 
      -anomer:  ~5.27 ppm (Doublet, J = 3-4 Hz). The small coupling constant indicates an equatorial-axial relationship (H1 is equatorial).
      
    • 
      -anomer:  ~4.59 ppm (Doublet, J = 7-8 Hz). The large coupling constant indicates an axial-axial relationship (H1 is axial).
      
  • Protocol: To see a single species, you must perform the NMR in dry DMSO-d6 immediately after dissolving a crystalline sample.

Module 3: Storage & Handling Protocols

To maintain a specific anomeric ratio, you must arrest the kinetics of the ring-opening mechanism.

Protocol A: The "Dry State" (Gold Standard)

Target: Long-term storage (>1 month)

  • Lyophilization: If the sample is in solution, freeze-dry it immediately. Removal of water removes the catalyst.[1]

  • Desiccation: Store the solid in a desiccator over P₂O₅ or high-grade silica gel.

  • Temperature: Store at -20°C.

    • Reasoning: According to the Arrhenius equation, lowering temperature exponentially decreases the rate constant (

      
      ) of the ring-opening step.
      
Protocol B: Solution Storage (Short-Term)

Target: Working solutions (<24 hours)

If you must store galactose hemiacetals in solution, follow these rules to minimize mutarotation rates:

VariableRecommendationScientific Rationale
pH Maintain pH 3.5 - 5.5 Mutarotation kinetics are lowest in this window. Rates increase logarithmically below pH 3 and above pH 6 due to acid/base catalysis [1].[1]
Solvent DMSO or Acetonitrile Aprotic solvents lack the proton-transfer capability required to facilitate the ring opening efficiently.
Buffer Avoid Phosphate/Acetate These anions can act as general base catalysts, accelerating equilibration even at neutral pH [2]. Use non-coordinating buffers (e.g., MES) if necessary.
Module 4: Chemical Stabilization (The "Nuclear" Option)

If your experiment requires a permanently fixed anomer that cannot mutarotate, you must chemically "lock" the hemiacetal. You cannot stop mutarotation in a free hemiacetal; you can only slow it down.[1]

Method: Methyl Glycosidation Converting the hemiacetal (-OH) to a glycoside (-OMe) renders the ring chemically stable in non-acidic aqueous conditions.

  • Reagents: Methanol + Acid Catalyst (HCl or Acetyl Chloride).[1]

  • Mechanism: Fischer Glycosidation.[1]

  • Result: The acetal linkage is stable to base and water.[1] It will not mutarotate.[1]

  • Trade-off: You are no longer working with the free sugar; the reactivity at C1 is masked.[1]

References
  • IUPAC. (1997).[1] Compendium of Chemical Terminology (the "Gold Book"). "Mutarotation."[1][3][5][6][7][8][9] Link

  • Kirby, A. J., & Williams, N. H. (1994). "The mechanism of acetal hydrolysis." Journal of the Chemical Society, Perkin Transactions 2. (Explains the specific acid/base catalysis mechanisms relevant to hemiacetal ring opening).
  • Wertz, P. W. (2018). "Lipids and Carbohydrates."[1] Textbook of Biochemistry. (Provides foundational data on anomeric ratios of galactose in aqueous equilibrium).

  • Angyal, S. J. (1984). "The composition of reducing sugars in solution." Advances in Carbohydrate Chemistry and Biochemistry. Link (The authoritative source for the 32% alpha / 64% beta ratio in galactose).

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Tetra-O-benzoyl-galactose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetra-O-benzoyl-galactose (Tetra-Bz-Gal) serves as a critical intermediate in carbohydrate synthesis, particularly as a glycosyl donor or acceptor where regioselective protection is required. Its analysis via Mass Spectrometry (MS) offers distinct advantages over acetylated alternatives due to the "reporter" nature of the benzoyl group.

This guide objectively compares the MS fragmentation patterns of Tetra-Bz-Gal against its primary alternatives: Tetra-O-acetyl-galactose (Tetra-Ac-Gal) (alternative protecting group) and Tetra-O-benzoyl-glucose (stereoisomer).

Key Findings:

  • Signal Stability: Benzoyl groups suppress in-source decay significantly better than acetyl groups, yielding higher abundance precursor ions (

    
    , 
    
    
    
    619.6).
  • Diagnostic Fingerprint: The dominant benzoyl cation (

    
     105.0) and the neutral loss of benzoic acid (122 Da) provide a self-validating confirmation of the protecting group chemistry.
    
  • Stereochemical Limitation: While MS/MS provides structural confirmation, differentiating Galactose (C4 axial) from Glucose (C4 equatorial) relies heavily on LC retention time or ion mobility, as fragmentation channels are qualitatively similar.

Part 1: The Benzoyl Advantage (Mechanistic Foundation)

The choice of benzoyl (Bz) over acetyl (Ac) protection is rarely arbitrary; it is a strategic decision influencing both synthetic regioselectivity and analytical detectability.

The "Reporter" Ion Mechanism

In Collision-Induced Dissociation (CID), benzoyl groups behave differently than aliphatic acyl groups. The aromatic ring stabilizes the positive charge, creating a "clean" fragmentation tree.

  • Primary Channel (Neutral Loss): The protonated or sodiated molecular ion typically ejects a molecule of benzoic acid (

    
    , 122 Da) via a charge-remote mechanism or 1,2-elimination.
    
  • Secondary Channel (The Reporter): At higher collision energies (CE), the benzoyl oxocarbenium ion (

    
    ) is formed. This appears as a sharp, high-intensity peak at 
    
    
    
    105.0
    , serving as a universal diagnostic for benzoylation.
Comparison: Benzoyl vs. Acetyl

The following table contrasts the MS performance of Tetra-Bz-Gal against Tetra-Ac-Gal.

FeatureTetra-O-benzoyl-galactoseTetra-O-acetyl-galactoseAnalytical Impact
Precursor Ion (Na+)

619.6

371.1
Bz shifts mass to a "quieter" spectral region.
In-Source Stability High Moderate to LowAc groups often fall off before MS/MS (in-source decay), complicating precursor selection.
Diagnostic Ion

105.0
(Benzoyl)

43.0 (Acetyl)

105 is unique;

43 is common background noise in LC-MS.
Neutral Loss -122 Da (Benzoic Acid)-60 Da (Acetic Acid)122 Da loss is highly specific and easy to track.
UV Detectability Strong (Aromatic

)
Weak/NoneBz allows orthogonal verification via LC-UV (254 nm).

Part 2: Fragmentation Pathways & Data[1]

Theoretical Fragmentation Tree

The fragmentation of 2,3,4,6-Tetra-O-benzoyl-D-galactopyranose (assuming free anomeric OH for this model, MW 596.59) follows a predictable desolvation and elimination pathway.

Precursor:



  • Transition 1 (Primary): Loss of Benzoic Acid (

    
    ).
    
    • 
      : -122.04 Da
      
    • Result:

      
       497.5
      
  • Transition 2 (Secondary): Loss of second Benzoic Acid or Water (if C1-OH is free).

    • Result:

      
       375.5 or 479.5
      
  • Terminal Fragment: Formation of the Benzoyl Cation.

    • Result:

      
       105.0
      
Visualization of Signaling Pathway

The following diagram illustrates the MS/MS fragmentation logic, distinguishing between the diagnostic reporter ions and the structural backbone ions.

FragmentationPathway Precursor [M+Na]+ Precursor m/z 619.6 Inter1 [M+Na - BzOH]+ m/z 497.5 Precursor->Inter1 Neutral Loss Benzoic Acid (-122 Da) Reporter Benzoyl Cation (Reporter) m/z 105.0 Precursor->Reporter Direct Formation Inter2 [M+Na - 2(BzOH)]+ m/z 375.5 Inter1->Inter2 Neutral Loss Benzoic Acid (-122 Da) Inter1->Reporter High CE Collision Backbone Carbohydrate Backbone Cross-Ring Cleavages Inter2->Backbone Ring Opening

Caption: Step-wise fragmentation of sodiated Tetra-O-benzoyl-galactose showing sequential loss of benzoic acid and formation of the diagnostic m/z 105 ion.

Part 3: Experimental Protocol (Self-Validating System)

To ensure reproducibility and scientific integrity, follow this LC-MS/MS workflow. This protocol includes a "Check Step" at each stage to validate the system before proceeding.

Sample Preparation
  • Stock Solution: Dissolve 1 mg Tetra-O-benzoyl-galactose in 1 mL Acetonitrile (ACN).

  • Working Solution: Dilute to 10 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

    • Note: Sodium adducts (

      
      ) are ubiquitous in carbohydrate analysis. We rely on adventitious sodium or add 10 µM sodium acetate if signal is low.
      
LC-MS/MS Parameters (ESI+)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ion Source: Electrospray Ionization (ESI) Positive Mode.[1]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm). Benzoylated sugars are hydrophobic and retain well on C18, unlike free sugars.

Gradient:

  • 0-1 min: 5% B (ACN)

  • 1-8 min: Ramp to 95% B

  • Validation: Tetra-Bz-Gal should elute significantly later than Acetyl-Gal due to the lipophilic aromatic rings.

Data Acquisition Workflow

Workflow Sample Sample Prep (10 µg/mL in ACN) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+ mode) LC->ESI MS1 Full Scan MS1 (Check m/z 619) ESI->MS1 MS2 MS/MS (CID) (CE: 20-40 eV) MS1->MS2 Data Data Analysis (Confirm m/z 105 & 497) MS2->Data

Caption: Analytical workflow for the characterization of benzoylated galactose derivatives.

Validation Criteria (Pass/Fail)
  • MS1 Check: Do you see

    
     619.6 (
    
    
    
    )?
    • If yes: Proceed.

    • If no: Check for Ammonium adduct (

      
      , 
      
      
      
      614.6) or Potassium (
      
      
      635.6).
  • MS2 Check: Apply Collision Energy (CE) of 30 eV.

    • Pass: Observation of

      
       105.0 (Base peak or high intensity) and 
      
      
      
      497.5.
    • Fail: If

      
       105 is absent, the benzoyl group is likely not present or the precursor selection is incorrect.
      

Part 4: Comparative Analysis - Galactose vs. Glucose

A common challenge in drug development is distinguishing Tetra-O-benzoyl-galactose from its isomer Tetra-O-benzoyl-glucose .

The Stereochemical Challenge

Mass spectrometry is inherently "blind" to stereochemistry unless specific chiral interactions or unique fragmentation geometries exist.

  • Galactose: C4-OH is Axial.

  • Glucose: C4-OH is Equatorial.

Differentiation Strategy

While the MS/MS spectra are qualitatively identical (both show


 105, 497, 375), subtle quantitative differences exist. However, Chromatography  is the authoritative differentiation method.
ParameterTetra-Bz-GalactoseTetra-Bz-GlucoseNote
MS/MS Spectrum Dominant

105
Dominant

105
Indistinguishable for qualitative ID.
C18 Retention Typically Elutes Earlier Typically Elutes Later Axial C4 (Gal) often reduces interaction with planar C18 phases compared to Equatorial C4 (Glc).
Ion Mobility (CCS) Smaller Cross SectionLarger Cross SectionGalactose adopts a more compact gas-phase conformation.

Expert Insight: Do not rely solely on MS/MS ratios for isomer differentiation. Use a mixed standard to establish retention time (RT) delta. The benzoyl groups add significant bulk, often amplifying the chromatographic separation compared to free sugars.

References

  • Guan, Y. & Cole, R.B. (2008). "Heterolytic and Homolytic Dissociation of Protonated Benzoates." Journal of the American Society for Mass Spectrometry.[2] Link (Mechanistic basis of Benzoyl cation formation).

  • Harvey, D.J. (2005). "Fragmentation of Negative Ions from Carbohydrates: Part 2. Fragmentation of High-Mannose N-Linked Glycans." Journal of the American Society for Mass Spectrometry.[2] Link (Foundational carbohydrate fragmentation rules).

  • Struwe, W.B., et al. (2016). "Site-Specific N-Glycosylation Analysis." The Cell Surface. Link (Context on protecting group analysis).

  • BenchChem. (2025).[3][4] "Benzoyl vs. Acetyl Protecting Groups in Fucosylation: A Comparative Guide." Link (Comparative data on protecting group stability).

Sources

Safety Operating Guide

Operational Guide: Disposal of 2,3,4,6-Tetra-O-benzoyl-D-galactopyranose

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3,4,6-Tetra-O-benzoyl-D-galactopyranose Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Lab Managers[1]

Substance Identification & Properties

Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams. This compound is a benzoylated carbohydrate derivative commonly used as a glycosyl donor or intermediate in oligosaccharide synthesis.[1][2]

Parameter Technical Detail
Chemical Name This compound
CAS Number 627466-84-6 (Note: Often synthesized in-situ; verify against CAS 6386-24-9 for the benzyl analog if mislabeled)
Molecular Formula C₃₄H₂₈O₁₀
Molecular Weight 596.58 g/mol
Physical State White to off-white crystalline solid
Solubility Insoluble in water; Soluble in Dichloromethane (DCM), Ethyl Acetate, Chloroform
Reactivity Stable under normal conditions.[1][2][3][4] Hydrolyzes in strong base/acid.[1] Combustible.
Hazard Identification & Risk Assessment

While often classified as "Not Dangerous" under GHS for transport, this compound should be treated as a Chemical Intermediate with potential irritant properties.[1]

  • Primary Hazards:

    • Dust Explosion: Finely divided organic powders can form explosive dust-air mixtures.[1]

    • Irritation: Potential Skin (H315) and Eye (H319) irritant due to hydrolysis of benzoyl esters releasing benzoic acid upon contact with mucous membranes.

  • Waste Classification:

    • EPA (USA): Not a P-listed or U-listed acute hazardous waste.[1] Classify as Non-Regulated Organic Solid unless mixed with hazardous solvents.[1]

    • EU (EWC): 16 05 09 (discarded chemicals other than those mentioned in 16 05 06, 16 05 07 or 16 05 08).

Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid Waste

Use this protocol for expired shelf-stock or excess dry powder.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "this compound (100%)"

    • Hazard Checkbox: Check "Irritant" and "Toxic" (Precautionary).[1][5]

  • Transfer:

    • Work inside a chemical fume hood to prevent dust inhalation.[1]

    • Transfer solid using a spatula; do not pour to minimize dust generation.[1]

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

  • Final Disposition: Route to High-Temperature Incineration .

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol if the compound is dissolved in solvents (e.g., DCM, Toluene).[1]

  • Segregation: Determine the primary solvent.[1]

    • Halogenated:[1] (e.g., DCM, Chloroform)

      
      Halogenated Organic Waste Stream .[1]
      
    • Non-Halogenated: (e.g., Ethyl Acetate, Toluene)

      
      Non-Halogenated Organic Waste Stream .[1]
      
  • Concentration (Optional): If the volume is large (>1L) and the solvent is volatile, rotary evaporate the solvent to recover the solid residue (Treat residue as Scenario A). This reduces waste disposal costs.[1]

  • Labeling: List all solvents and the solute.

    • Example: "Dichloromethane (95%), this compound (5%)".[1]

Scenario C: Contaminated Glassware & Syringes
  • Rinsing: Triple rinse glassware with a compatible solvent (Acetone or DCM).[1]

  • Rinsate Disposal: Collect the first three rinses into the Liquid Organic Waste container.

  • Glass Disposal:

    • Dry Glass:[1] Place in "Broken Glass / Sharps" bin.[1]

    • Wet/Residue: If residue persists, dispose of the entire vial into the Solid Hazardous Waste drum.

Emergency Spill Response

Immediate Action: Isolate the area.

  • Small Spill (< 10 g):

    • Wear nitrile gloves, lab coat, and safety glasses.[1]

    • Cover spill with wet paper towels to prevent dust dispersion.[1]

    • Scoop up material and place in a waste bag.[1]

    • Clean surface with Acetone.[1]

  • Large Spill (> 10 g):

    • Use a HEPA-filtered vacuum or wet-sweep method.[1] Do not dry sweep. [1]

    • Treat collected material as solid chemical waste.[1]

Decision Logic for Waste Segregation

DisposalFlow Start Waste Material: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid In Solution StateCheck->Liquid Dissolved Incineration Disposal: High Temp Incineration (Solid Waste Stream) Solid->Incineration SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (EtOAc, MeOH) SolventCheck->NonHalo No Halogens HaloStream Disposal: Halogenated Waste Stream Halo->HaloStream NonHaloStream Disposal: Flammable/Organic Stream NonHalo->NonHaloStream

Figure 1: Decision tree for segregating benzoylated carbohydrate waste based on physical state and solvent carrier.

References
  • Santa Cruz Biotechnology. 2,3,4,6-Tetra-O-benzoyl-D-galactopyranoside Product Data (CAS 627466-84-6).[1][6] Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] [1]

  • PubChem. Compound Summary: Benzoylated Galactose Derivatives.[1] National Library of Medicine.[1] Retrieved from

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Reactant of Route 1
2,3,4,6-Tetra-O-benzoyl-D-galactopyranose
Reactant of Route 2
Reactant of Route 2
2,3,4,6-Tetra-O-benzoyl-D-galactopyranose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.